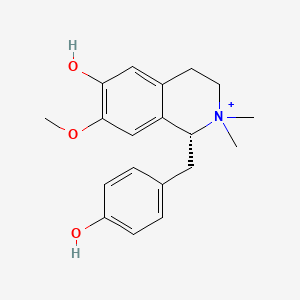
Lotusine
Descripción general
Descripción
Lotusine is a member of isoquinolines and is a natural product found in Magnolia officinalis, Xylopia parviflora, and Nelumbo nucifera .
Synthesis Analysis
There are several studies that have been conducted on Lotusine. For instance, a study titled “Insight into Lotusine and Puerarin in Repairing Alcohol-Induced Metabolic Disorder Based on UPLC-MS/MS” discusses the effects of Lotusine on alcohol-induced metabolic disorders . Another study titled “NMR spectroscopic analysis of lotusine” provides an analysis of Lotusine using a series of NMR experiments .
Molecular Structure Analysis
Lotusine has a molecular formula of C19H24NO3+ and a molecular weight of 314.4 g/mol . The structure of Lotusine has been analyzed using NMR spectroscopy .
Chemical Reactions Analysis
Lotusine has been studied for its effects on various biological systems. For example, a study titled “Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells” discusses the protective effects of Lotusine against doxorubicin-induced toxicity .
Physical And Chemical Properties Analysis
Lotusine is a soluble alkaloid and is one of the major constituents of the Chinese medicine Lotus Plumule . It has a molecular weight of 314.40 and a molecular formula of C19H24NO3 .
Aplicaciones Científicas De Investigación
- Lotusine’s Role : Lotusine has been studied for its anti-wrinkle effects. It reduces sUV-induced matrix metalloproteinase (MMP)-1 expression, which plays a role in skin aging .
- Mechanism : Lotusine modulates transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB), both involved in skin health .
- Health Benefits : The lotus can be developed as a valuable functional food due to its potential benefits related to MMP-1 expression and skin aging .
- Research Finding : Lotusine repairs metabolite disorders induced by alcohol, particularly related to nucleotide metabolism and glutathione metabolism .
- Comparison to Puerarin : It shows similar activities to puerarin in alleviating behavioral abnormalities, neuroapoptosis, and hepatic lipid accumulation caused by alcohol exposure .
- Hepatic Lipid Accumulation : Lotusine helps prevent excessive lipid accumulation in the liver due to alcohol exposure .
Anti-Wrinkle Properties
Functional Food Potential
Alcohol-Related Metabolite Repair
Neuroprotective Effects
Skin Health and Photoaging
Mecanismo De Acción
Target of Action
Lotusine, an alkaloid derived from Nelumbo Nucifera (Gaertn.), primarily targets the Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that breaks down fibrin collagen and plays a significant role in photoaging . Lotusine also interacts with cardiomyocytes , specifically embryonically derived rat cardiomyocytes (H9c2), to attenuate doxorubicin-induced toxicity .
Mode of Action
Lotusine interacts with its targets by modulating transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB) . These proteins are activated via multiple signal transduction cascades, including the p38 MAPK, JNK, ERK1/2, and Akt pathways in the skin . Lotusine inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . In cardiomyocytes, lotusine mitigates doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase-3 .
Biochemical Pathways
Lotusine affects several biochemical pathways. It inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . These pathways are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, Lotusine can reduce the expression of MMP-1 and prevent skin aging following solar UV exposure .
Pharmacokinetics
It is known that lotusine is a soluble alkaloid , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of Lotusine.
Result of Action
Lotusine has been shown to reduce solar UV-induced MMP-1 expression . This results in a decrease in the breakdown of fibrin collagen, thereby preventing skin aging . In cardiomyocytes, Lotusine increases endogenous antioxidants and reduces lipid peroxidation, leading to decreased reactive oxygen species generation . This results in a reduction of doxorubicin-induced toxicity and apoptosis .
Action Environment
The action of Lotusine is influenced by environmental factors such as solar UV radiation . Solar UV radiation can induce the synthesis and expression of MMP-1 in the human epidermis . Lotusine has been shown to reduce this UV-induced MMP-1 expression, suggesting that it can counteract the effects of environmental stressors like UV radiation .
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTMLINFIQCERN-QGZVFWFLSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317849 | |
| Record name | (-)-Lotusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lotusine | |
CAS RN |
6871-67-6 | |
| Record name | (-)-Lotusine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Lotusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lotusine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8U3YU3QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



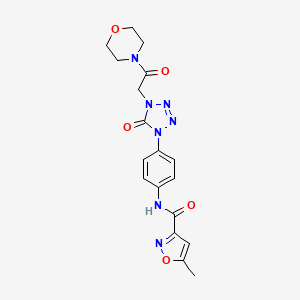
![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)
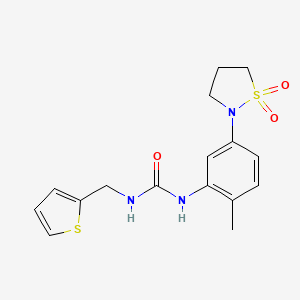
![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)
![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
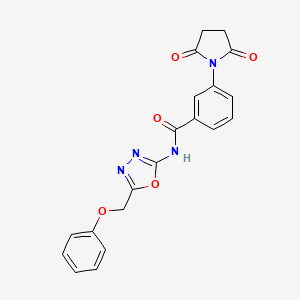
![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
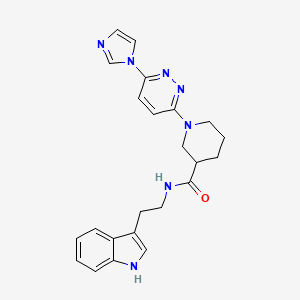
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)